molecular formula C11H9FO4 B1598749 Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate CAS No. 608536-99-8

Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Cat. No.: B1598749
CAS No.: 608536-99-8
M. Wt: 224.18 g/mol
InChI Key: FJWAJGTYVMQLHP-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is a chemical compound characterized by its molecular structure, which includes a fluorophenyl group attached to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-fluorobenzoic acid and methanol.

  • Esterification: The carboxylic acid group of 2-fluorobenzoic acid is converted to its methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Oxidation: The resulting methyl ester undergoes oxidation to introduce the dioxobutanoate group. This can be achieved using oxidizing agents like potassium permanganate or chromic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced oxidation techniques to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce more complex derivatives.

  • Reduction: Reduction reactions can be used to convert the dioxobutanoate group to other functional groups.

  • Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Alcohols, aldehydes, or other reduced forms.

  • Substitution Products: Compounds with different substituents on the fluorophenyl ring.

Scientific Research Applications

Chemistry: Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand the behavior of fluorophenyl-containing molecules in biological systems.

Industry: The compound is used in the production of various industrial chemicals, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the intended use of the compound.

Comparison with Similar Compounds

  • Methyl 2-(4-fluorophenyl)acetate: A related ester with a simpler structure.

  • Methyl 2-(4-fluorophenyl)-6-p-tolylpyridine-4-carboxylate: A more complex derivative with additional aromatic rings.

This comprehensive overview highlights the significance of Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWAJGTYVMQLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407150
Record name methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608536-99-8
Record name methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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